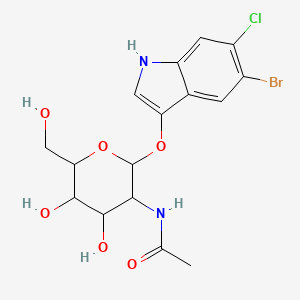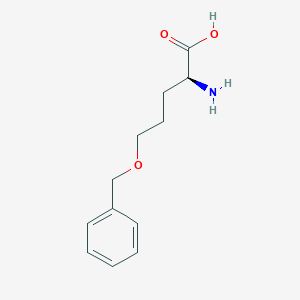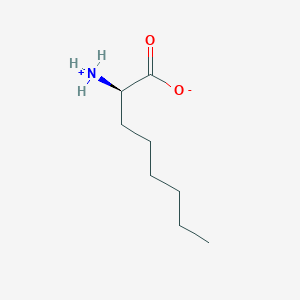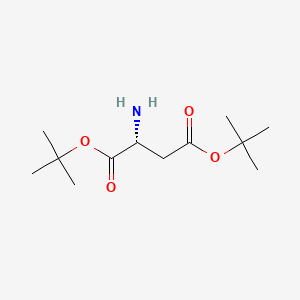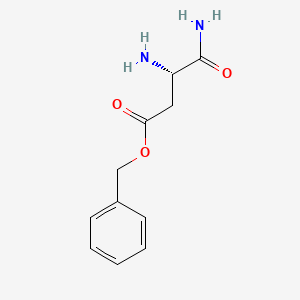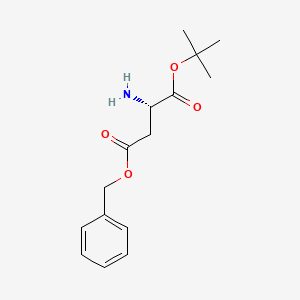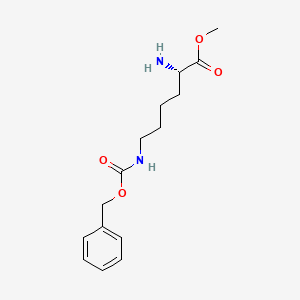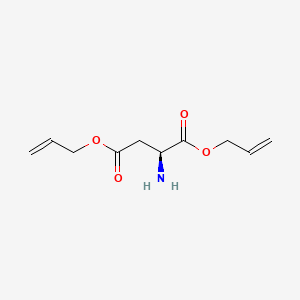
l-Aspartic acid diallyl ester
Vue d'ensemble
Description
L-Aspartic acid diallyl ester is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomimetic Applications and Functional Modification
L-Aspartic acid, including its derivative l-Aspartic acid diallyl ester, has been investigated extensively for its potential applications in biomimetic processes and material science. For instance, it has been utilized to control the crystal phase, shape, size, and aggregation of calcium carbonate, a process that mimics biomineralization. This control is achieved through the interaction between aspartic acid and calcium ions, enabling the transformation between different crystal structures without the need for additional soluble organic additives or metal ions. The concentration of l-Aspartic acid also mediates the morphology, size, and aggregation of the deposition, providing a material synthesis strategy that mimics biological processes (Tong et al., 2004).
Poly(ester amide)s Synthesis and Functionalization
L-Aspartic acid is also pivotal in the synthesis of poly(ester amide)s (PEAs), a class of polymers with wide biomedical applications. The incorporation of l-Aspartic acid into PEAs introduces pendant functional groups, allowing the modification of charge, hydrophilicity, and the conjugation of bioactive molecules. This versatility opens avenues for the development of novel materials for drug delivery, tissue engineering, and other biomedical applications (Atkins et al., 2009).
Hydrogel Synthesis and Functionalization
L-Aspartic acid is instrumental in synthesizing novel natural hydrogels based on starch. These hydrogels exhibit unique properties like temperature-responsive swelling behavior, pH sensitivity, and superabsorbency. The multifunctionality of l-Aspartic acid enables the introduction of new functional groups onto starch chains, leading to a novel carrier with potential applications in delivery systems (Vakili & Rahneshin, 2013).
Theranostic Applications
In the realm of theranostics, l-Aspartic acid has been converted into pendants for polymerization, leading to the formation of amphiphilic aliphatic polyesters. These polyesters self-assemble into nanoparticles, serving as carriers for therapeutic and diagnostic molecules. This innovative approach demonstrates l-Aspartic acid's potential in constructing advanced theranostic systems for live cell bioimaging in cancer cells and other biomedical applications (Saxena, Pradeep, & Jayakannan, 2019).
Propriétés
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8H,1-2,5-7,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIFPLPIPVVHM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate](/img/structure/B7840436.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B7840459.png)
![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B7840465.png)
